(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, thiophen-2-ylsulfonyl, and pyrrolidin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multiple steps:
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Formation of the Fluorobenzo[d]thiazole Intermediate
- Starting with 2-aminobenzenethiol, the compound is reacted with fluorobenzoyl chloride under basic conditions to form 6-fluorobenzo[d]thiazole.
- Reaction conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
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Piperazine Coupling
- The 6-fluorobenzo[d]thiazole is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Reaction conditions: Room temperature in a solvent like DMF (dimethylformamide).
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Formation of the Thiophen-2-ylsulfonyl Pyrrolidine Intermediate
- Thiophen-2-ylsulfonyl chloride is reacted with pyrrolidine to form the thiophen-2-ylsulfonyl pyrrolidine intermediate.
- Reaction conditions: Use of a base such as pyridine in an inert solvent like dichloromethane.
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Final Coupling
- The piperazine derivative is then coupled with the thiophen-2-ylsulfonyl pyrrolidine intermediate using a coupling agent like DCC (dicyclohexylcarbodiimide).
- Reaction conditions: Room temperature in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
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Reduction
- Reduction can occur at the carbonyl group, converting it to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
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Substitution
- Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.
Material Science: Potential use in the development of new materials with specific electronic or photonic properties.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anti-inflammatory Agents: Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases.
Medicine
Cancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Drug Development: As a lead compound for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) for anti-inflammatory effects, bacterial enzymes for antimicrobial activity, and cancer cell receptors for anticancer effects.
Pathways Involved: Inhibition of COX enzymes to reduce inflammation, disruption of bacterial cell wall synthesis, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
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(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Similar structure but with a chlorine atom instead of fluorine.
- Differences in biological activity and potency.
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Methyl group instead of fluorine.
- Variations in pharmacokinetic properties.
Uniqueness
Fluorine Substitution: The presence of fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Enhanced Activity: Potential for improved biological activity and selectivity due to the specific electronic and steric effects of the fluorine atom.
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S3/c21-14-5-6-15-17(13-14)30-20(22-15)24-10-8-23(9-11-24)19(26)16-3-1-7-25(16)31(27,28)18-4-2-12-29-18/h2,4-6,12-13,16H,1,3,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDZEYQAFVKTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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